5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide

Description

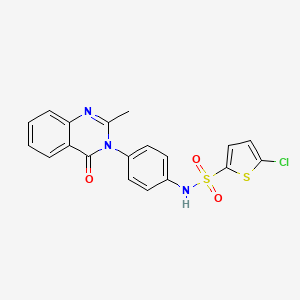

The compound 5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene backbone substituted with a chlorine atom at position 4. The sulfonamide group is linked to a phenyl ring bearing a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety. Quinazolinone derivatives are known for diverse pharmacological activities, including kinase inhibition and anticancer properties, due to their ability to mimic purine structures in biological systems .

Properties

IUPAC Name |

5-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O3S2/c1-12-21-16-5-3-2-4-15(16)19(24)23(12)14-8-6-13(7-9-14)22-28(25,26)18-11-10-17(20)27-18/h2-11,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIBVSSSDDOXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Substitution Reactions:

Coupling with Thiophene-2-sulfonamide: The final step involves the coupling of the quinazolinone derivative with thiophene-2-sulfonamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring.

Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.

Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the quinazolinone moiety exhibit significant antimicrobial properties. Studies focusing on related sulfonamide derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiophene derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid, indicating its potential as an alternative treatment option.

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly against breast cancer cell lines. Research into similar quinazolinone derivatives has shown promising results in reducing cell viability in cancerous cells.

Case Study: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, it was found that concentrations above 10 µM significantly reduced cell viability in estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. This indicates that 5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide may possess similar anticancer activity.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, often utilizing dimethyl sulfoxide as a solvent and hydrogen peroxide as an oxidant under controlled temperature conditions. Understanding the synthesis pathway is crucial for optimizing yield and purity for further biological testing.

Potential Future Applications

Given its promising biological activities, further research into this compound could lead to:

- Development of novel antimicrobial agents.

- Formulation of new anticancer therapies.

- Exploration of its efficacy in treating other diseases influenced by bacterial infections or cancerous growths.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The quinazolinone core may also interact with DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Structural Analog 1: Rivaroxaban (BAY 59-7939)

Structure : 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide .

Key Differences :

- Backbone : Rivaroxaban is a thiophene-2-carboxamide , whereas the target compound is a thiophene-2-sulfonamide .

- Heterocyclic Moieties: Rivaroxaban contains a morpholinone-oxazolidinone system, while the target compound substitutes this with a quinazolinone-phenyl group.

- Pharmacological Role: Rivaroxaban is a direct oral Factor Xa inhibitor used for anticoagulation , whereas quinazolinone derivatives often target kinases or DNA repair enzymes .

Structural Analog 2: Pyridazinone-Based Sulfonamide (CAS 921554-55-4)

Structure : 5-Chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide .

Key Differences :

- Heterocyclic Core: The analog features a pyridazinone ring, contrasting with the quinazolinone in the target compound.

- Substituents : Both compounds share a sulfonamide group and chlorine substituents but differ in the nitrogen-rich heterocycle, which influences solubility and target binding.

Structural Analog 3: Thiadiazole Derivatives (Compounds 7b and 11 from )

Structure : Thiadiazole derivatives synthesized from thioamide precursors, e.g., compound 7b (IC₅₀ = 1.61 μg/mL against HepG-2) .

Key Differences :

- Core Structure: These analogs replace the quinazolinone with thiadiazole or thiazole rings.

- Activity : Demonstrated potent anticancer activity, suggesting that heterocycle choice critically impacts efficacy .

Pharmacological and Functional Comparisons

- Factor Xa Inhibition: Rivaroxaban’s morpholinone-oxazolidinone system enables selective Factor Xa binding, whereas quinazolinones may favor kinase targets like EGFR or PARP .

- Anticancer Potential: Thiadiazole derivatives () show sub-2 μg/mL IC₅₀ values, suggesting that the target compound’s quinazolinone moiety could enhance DNA damage response modulation .

Biological Activity

5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. It features a unique structure that combines a thiophene ring with a quinazolinone moiety, which has been associated with various biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds containing quinazolinone structures often exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and breast cancer (MCF-7) cells . The mechanism of action typically involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Lines Tested | GI50 (μM) | TGI (μM) |

|---|---|---|---|

| Compound A | MOLT-4 | 1.57 | 13.3 |

| Compound B | SW-620 | 2.80 | 32.3 |

| Compound C | MCF-7 | <0.01 | 0.02 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that quinazolinone derivatives can exhibit moderate antibacterial and antifungal activities against various pathogens . The presence of the thiophene moiety may enhance these properties by influencing the compound's interaction with microbial targets.

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.25 |

| Staphylococcus aureus | 0.15 |

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to involve interactions with specific molecular targets such as enzymes and receptors that play critical roles in cellular signaling pathways related to cancer progression and microbial resistance .

Case Studies

- Study on Anticancer Properties : In a study evaluating the anticancer activity of related compounds, it was found that modifications to the quinazolinone core significantly affected cytotoxicity profiles against various cancer cell lines. This suggests that structural optimization could enhance the effectiveness of this compound in cancer therapy .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of quinazolinone derivatives, revealing promising results against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups was noted to improve antibacterial activity, indicating a potential pathway for enhancing the compound's efficacy .

Q & A

Basic: What are the optimal synthetic routes for 5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the quinazolinone and thiophene-sulfonamide moieties. A common approach includes:

- Quinazolinone Formation : Cyclization of substituted anthranilic acid derivatives using reagents like Lawesson’s reagent to introduce the 4-oxoquinazoline core .

- Sulfonamide Coupling : Reaction of 5-chlorothiophene-2-sulfonyl chloride with the amino-substituted quinazolinone intermediate under basic conditions (e.g., pyridine or triethylamine) .

- Optimization : Key parameters include solvent choice (DMF or THF), temperature (60–80°C), and reaction time (12–24 hours). Purity is confirmed via HPLC (>95%) and NMR .

Basic: How is the structural integrity of this compound validated during synthesis?

Methodological Answer:

Characterization employs a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., quinazolinone carbonyl at ~170 ppm, thiophene protons at 6.8–7.5 ppm) .

- Mass Spectrometry (HRMS) : Accurate mass determination to verify molecular formula (e.g., [M+H]⁺ at m/z corresponding to C₂₀H₁₅ClN₃O₃S₂) .

- X-ray Crystallography (if available): Resolves crystal packing and confirms stereochemistry .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times. Standardize protocols using guidelines like NIH/NCATS recommendations .

- Compound Purity : Impurities >5% can skew results. Re-evaluate via HPLC-MS and repurify using column chromatography .

- Mechanistic Context : Perform target-specific assays (e.g., kinase inhibition vs. apoptosis induction) to clarify mode of action .

Advanced: What strategies are effective for enhancing the compound’s solubility and bioavailability?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the sulfonamide or quinazolinone moiety .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve aqueous dispersion. Monitor particle size (100–200 nm) via DLS .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice and enhance dissolution rates .

Advanced: How can computational methods guide SAR studies for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding to targets like EGFR or PARP. Validate with MD simulations (GROMACS) to assess stability .

- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. fluoro) on activity. Train models with datasets from PubChem BioAssay .

- ADMET Prediction : Employ SwissADME to optimize logP (aim for 2–3) and reduce hepatotoxicity risks .

Basic: What are the primary degradation pathways under physiological conditions?

Methodological Answer:

- Hydrolysis : The sulfonamide group may hydrolyze in acidic environments (pH <3). Monitor via LC-MS in simulated gastric fluid .

- Oxidative Metabolism : Cytochrome P450 enzymes (CYP3A4) likely oxidize the thiophene ring. Identify metabolites using liver microsome assays .

- Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the quinazolinone ring. Use amber glassware during storage .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .

- CRISPR-Cas9 Knockout : Validate target engagement by comparing IC₅₀ in wild-type vs. gene-edited cell lines .

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis or DNA repair) .

Basic: What analytical techniques are critical for stability testing?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (1.2 million lux-hours) per ICH guidelines .

- HPLC-PDA : Detect degradation products (e.g., sulfonic acid derivatives) with UV spectra (200–400 nm) .

- Karl Fischer Titration : Quantify water content to assess hygroscopicity, which impacts shelf life .

Advanced: How to address low yields in the final coupling step?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings; optimize ligand ratios (e.g., XPhos vs. SPhos) .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C .

- Workup Optimization : Use aqueous NaHCO₃ to remove unreacted sulfonyl chloride, followed by recrystallization (ethanol/water) .

Advanced: What in vivo models are suitable for preclinical efficacy studies?

Methodological Answer:

- Xenograft Models : Use immunodeficient mice (e.g., NOD/SCID) implanted with human cancer cells (e.g., HCT-116). Dose at 10–50 mg/kg/day .

- PK/PD Analysis : Collect plasma at intervals (0–24 hrs) to calculate AUC and correlate with tumor volume reduction .

- Toxicology : Monitor liver enzymes (ALT/AST) and body weight weekly to assess safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.